Benzamide, 2-(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-
CAS No.: 176379-34-3
Cat. No.: VC0064903
Molecular Formula: C20H18N4O5
Molecular Weight: 394.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 176379-34-3 |
|---|---|
| Molecular Formula | C20H18N4O5 |
| Molecular Weight | 394.4 g/mol |
| IUPAC Name | [2-[(4-amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate |
| Standard InChI | InChI=1S/C20H18N4O5/c1-12(25)29-15-11-7-6-10-14(15)18(26)22-16-17(21)24(13-8-4-3-5-9-13)20(28)23(2)19(16)27/h3-11H,21H2,1-2H3,(H,22,26) |
| Standard InChI Key | BGTNHIQHWQANCD-UHFFFAOYSA-N |
| SMILES | CC(=O)OC1=CC=CC=C1C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)N |
| Canonical SMILES | CC(=O)OC1=CC=CC=C1C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)N |
Introduction
Benzamide, 2-(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-, is a complex organic compound belonging to the benzamide class. It features multiple functional groups, including acetyloxy and amino groups, and is characterized by a pyrimidine ring fused with a tetrahydro structure. This compound is of interest in medicinal chemistry due to its potential biological activity.
Synthesis and Preparation
The synthesis of this compound typically involves specific conditions such as controlled temperature, solvent selection (e.g., dimethyl sulfoxide or acetonitrile), and the use of catalysts to enhance yield and selectivity. Intermediate formation can be monitored using techniques like thin-layer chromatography or high-performance liquid chromatography. The reaction pathways often require precise control over reaction conditions to achieve optimal results.
Biological Activity and Applications
Benzamide derivatives, including this compound, have been explored for their pharmacological properties, such as anti-cancer and anti-inflammatory activities. The mechanism of action often involves interaction with specific biological targets, potentially modulating pathways involved in apoptosis and cell cycle regulation.
Spectroscopic Analysis
The structure and purity of benzamide derivatives are typically confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods provide detailed information about the molecular structure and help in identifying the compound.
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